molecular formula C19H30N2O3 B15079257 N-dodecyl-3-nitrobenzamide

N-dodecyl-3-nitrobenzamide

Cat. No.: B15079257
M. Wt: 334.5 g/mol
InChI Key: VZAHTJSOCXSRQK-UHFFFAOYSA-N
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Description

N-dodecyl-3-nitrobenzamide is an organic compound with the molecular formula C19H30N2O3 It is characterized by a dodecyl chain attached to a benzamide group, which is further substituted with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-dodecyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid with dodecylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dodecylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-dodecyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-dodecyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-dodecyl-3-nitrobenzamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This can lead to various biological effects, including cytotoxicity and modulation of cellular pathways .

Comparison with Similar Compounds

  • N-dodecylbenzamide
  • N-dodecyl-4-nitrobenzamide
  • N-dodecyl-2-nitrobenzamide

Comparison: N-dodecyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzene ring. This positional isomerism can significantly influence the compound’s reactivity and biological activity. For example, the 3-nitro derivative may have different electronic properties and steric effects compared to the 2-nitro or 4-nitro derivatives, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-dodecyl-3-nitrobenzamide

InChI

InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-19(22)17-13-12-14-18(16-17)21(23)24/h12-14,16H,2-11,15H2,1H3,(H,20,22)

InChI Key

VZAHTJSOCXSRQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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